N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its indole and benzamide functional groups
Mechanism of Action
Target of Action
The primary target of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is tubulin , a protein that plays a crucial role in cell division . The compound has been found to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division .
Mode of Action
This compound interacts with its target by binding to the colchicine-binding site of tubulin . This interaction inhibits the polymerization of tubulin, leading to a severe disorganization of microtubules and preventing the formation of the mitotic spindle . This results in a severe G2/M cell cycle arrest, followed by cellular senescence and apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptosis pathways . By inhibiting tubulin polymerization, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G2/M phase . This disruption can trigger cellular senescence and eventually lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit cancer cell growth and motility suggests it may have sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is a reduction in cancer cell growth and motility . By disrupting the cell cycle and inducing cellular senescence and apoptosis, the compound can effectively inhibit the proliferation of cancer cells . Additionally, by disrupting microtubule organization, the compound can robustly inhibit cancer cell motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the benzamide group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-5-carboxylic acid derivatives.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological targets can be leveraged in the treatment of diseases such as cancer and microbial infections.
Medicine: In medicine, N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide has been studied for its anti-inflammatory, antiviral, and anticancer properties. Its unique structure allows it to modulate biological pathways and potentially serve as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
N-[(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)benzamide
N-[(2-methyl-1H-indol-4-yl)methyl]-4-(trifluoromethyl)benzamide
N-[(2-methyl-1H-indol-6-yl)methyl]-4-(trifluoromethyl)benzamide
Uniqueness: N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide stands out due to its specific substitution pattern on the indole ring, which influences its biological activity and chemical properties. The position of the methyl group at the 2-position and the trifluoromethyl group at the 4-position of the benzamide moiety contribute to its unique behavior compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c1-11-8-14-9-12(2-7-16(14)23-11)10-22-17(24)13-3-5-15(6-4-13)18(19,20)21/h2-9,23H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYSZHXTIDEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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